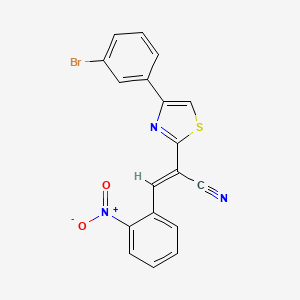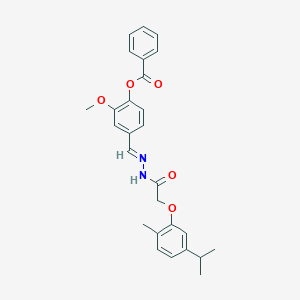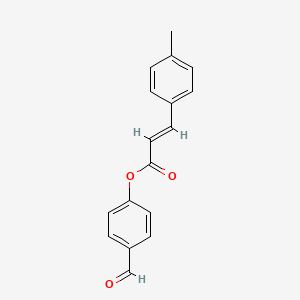
2-amino-4-(1H-indol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(1H-indol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that features both indole and chromene moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1H-indol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multicomponent reactions. One common method involves the reaction of indole derivatives with aldehydes and malononitrile in the presence of a catalyst. For example, the use of silica-supported ionic liquids as catalysts has been reported to be effective .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1H-indol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and chromene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-amino-4-(1H-indol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-amino-4-(1H-indol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(5’-substituted 2’-phenyl-1H-indol-3’-yl)-6-aryl-4H-pyran-3-carbonitriles: These compounds share a similar core structure but with different substituents, leading to variations in their biological activities.
Indole-3-acetic acid: A simpler indole derivative with significant biological importance, particularly in plant growth regulation.
Uniqueness
The uniqueness of 2-amino-4-(1H-indol-3-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile lies in its combined indole and chromene structures, which confer a wide range of potential biological activities and applications. This dual functionality makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H15N3O2 |
|---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-amino-4-(1H-indol-3-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C18H15N3O2/c19-8-11-16(12-9-21-13-5-2-1-4-10(12)13)17-14(22)6-3-7-15(17)23-18(11)20/h1-2,4-5,9,16,21H,3,6-7,20H2 |
InChI Key |
FLGRHQXGQDMOBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CNC4=CC=CC=C43)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(E)-(phenylimino)methyl]-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11987124.png)



acetyl]amino}benzoic acid](/img/structure/B11987147.png)
![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987158.png)
![7,9-Dichloro-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987167.png)

![2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11987173.png)


![3-(biphenyl-4-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11987182.png)
![Phenol, 2-methoxy-4-[(2-naphthalenylimino)methyl]-](/img/structure/B11987187.png)

